![molecular formula C7H9NO4 B1359587 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid CAS No. 1018168-48-3](/img/structure/B1359587.png)

2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid” is a chemical compound with the CAS Number: 56674-48-7 . It has a molecular weight of 157.13 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is [(5-methyl-3-isoxazolyl)oxy]acetic acid . The InChI code is 1S/C6H7NO4/c1-4-2-5(7-11-4)10-3-6(8)9/h2H,3H2,1H3,(H,8,9) .Physical And Chemical Properties Analysis

The compound has a melting point of 108-109 degrees Celsius .Scientific Research Applications

Glucose and Lipid Lowering Agents

Compounds structurally related to 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid have been found effective as glucose and lipid-lowering agents. They exhibit transcriptional activity for peroxisome proliferator-activated receptor (PPAR)-gamma, which is crucial in regulating glucose and lipid metabolism. For instance, a derivative of this compound, identified as TAK-559, demonstrated significant glucose and lipid lowering effects without causing notable body weight gain, making it a promising candidate for further evaluation in the treatment of diabetes and related metabolic disorders (Imoto et al., 2003).

Photovoltaic Compound Design

In the field of photovoltaics, derivatives of 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid are being explored for designing novel donor materials in organic solar cells. These materials demonstrate promising optoelectronic properties, potentially enhancing the efficiency of solar cells. The research indicates significant progress in developing more efficient photovoltaic compounds, contributing to advancements in sustainable energy technology (Khan et al., 2019).

Aldose Reductase Inhibition

Certain derivatives of 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid have shown effectiveness as aldose reductase inhibitors. This is significant in the context of treating complications of diabetes such as cataracts. For example, a study reported that certain derivatives effectively prevented cataract development in animal models, highlighting their potential as therapeutic agents in diabetic complications (La Motta et al., 2008).

Chemical Synthesis and Structural Analysis

This compound and its derivatives also play a crucial role in various chemical synthesis processes and structural analysis studies. They are used as intermediates or reactants in the synthesis of complex molecules, demonstrating their versatility in chemical research. Studies also focus on understanding their molecular and crystal structures, which can provide insights into their reactivity and interactions (Wang et al., 2016).

Fluorescence in Biomedical Analysis

Some derivatives of 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid exhibit strong fluorescence properties, making them useful in biomedical analysis. Their stability and distinct fluorescence characteristics in various pH ranges make them suitable for applications such as fluorescent labeling in biological research (Hirano et al., 2004).

Safety And Hazards

Future Directions

Oxazole derivatives, including “2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid”, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They have been found to exhibit a wide spectrum of biological activities, making them valuable for medical applications . Therefore, future research could focus on exploring these biological activities further and developing new chemical entities based on oxazole derivatives.

properties

IUPAC Name |

2-[(5-methyl-1,2-oxazol-3-yl)methoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-5-2-6(8-12-5)3-11-4-7(9)10/h2H,3-4H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQLCHFZSZYIEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)COCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

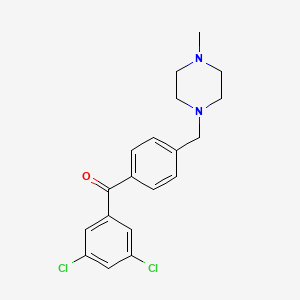

![Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359517.png)